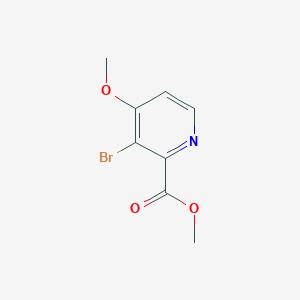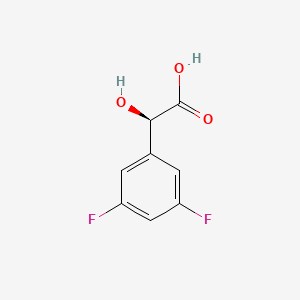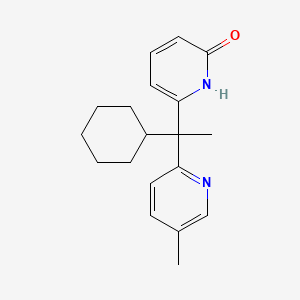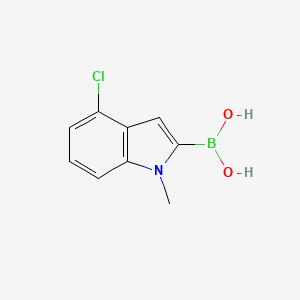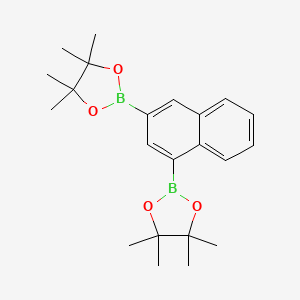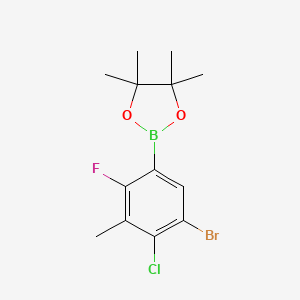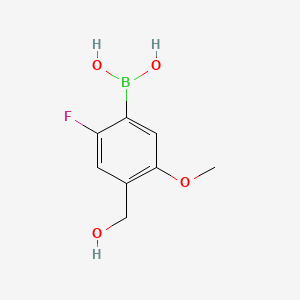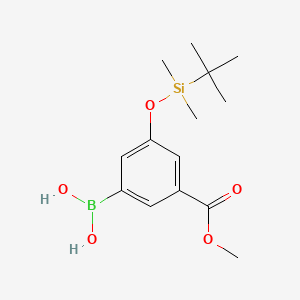
(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) ether and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used as reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a phenol derivative, which is then protected with a tert-butyldimethylsilyl chloride to form the TBDMS ether.
Formation of Boronic Acid: The protected phenol is then subjected to a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron or a similar boron source.
Introduction of Methoxycarbonyl Group:
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The TBDMS ether can be selectively deprotected under acidic conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
Phenols: From oxidation of the boronic acid group.
Alcohols/Aldehydes: From reduction of the methoxycarbonyl group.
Free Phenol: From deprotection of the TBDMS ether.
Applications De Recherche Scientifique
Chemistry
Suzuki-Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of biaryl compounds.
Catalysis: Acts as a ligand or reagent in various catalytic processes.
Biology
Bioconjugation: Used in the modification of biomolecules for labeling or immobilization.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Therapeutics: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and catalysis. The TBDMS ether and methoxycarbonyl groups provide stability and functionality, allowing for selective reactions and transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the TBDMS and methoxycarbonyl groups, making it less versatile in certain synthetic applications.
(4-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the TBDMS ether, affecting its reactivity and stability.
(3-Hydroxy-5-methoxycarbonylphenyl)boronic Acid: Similar but with a free hydroxyl group instead of the TBDMS ether.
Uniqueness
(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The TBDMS ether offers protection and selective deprotection options, while the methoxycarbonyl group adds further synthetic versatility.
This compound’s unique structure makes it a valuable tool in organic synthesis, particularly in the development of complex molecules for research and industrial applications.
Propriétés
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-5-methoxycarbonylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO5Si/c1-14(2,3)21(5,6)20-12-8-10(13(16)19-4)7-11(9-12)15(17)18/h7-9,17-18H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEROKKPZZNURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]](/img/structure/B8252144.png)
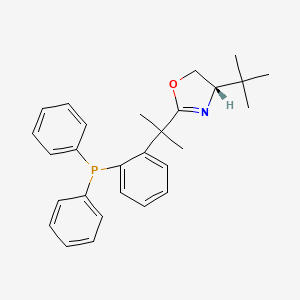
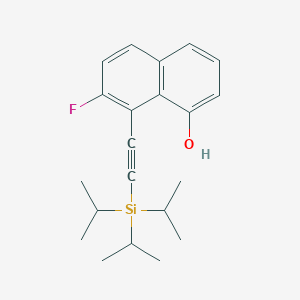
![(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252162.png)
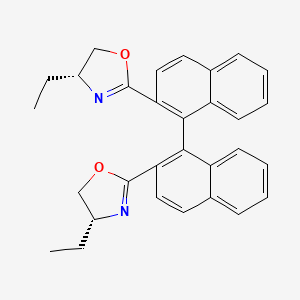
![(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252185.png)
